[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Overview
Description
[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate is a synthetic compound and a primary metabolite of pravastatin. It is known for its role in decreasing cholesterol levels in the blood and has been used as an analytical standard for high-performance liquid chromatography (HPLC) . This compound also exhibits anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate involves the hydrolysis of pravastatin followed by lactonization. The reaction conditions typically include the use of methanol and water as solvents, with the process being carried out at low temperatures to maintain stability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reference materials and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different metabolites and for its analytical applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include different hydroxy and keto derivatives, which are crucial for further analytical and pharmacological studies .
Scientific Research Applications
[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol, thereby reducing cholesterol levels in the blood . The compound also increases the expression of hepatic low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
Lovastatin: Another statin that is administered as an inactive lactone prodrug and requires hydrolysis to become active.
Simvastatin: Similar to lovastatin, it is also administered as an inactive lactone prodrug.
Uniqueness: this compound is unique due to its specific role as a primary metabolite of pravastatin and its direct involvement in cholesterol metabolism. Unlike lovastatin and simvastatin, which require activation, this compound is already in an active form, making it more efficient in its pharmacological actions .
Biological Activity
The compound [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound is characterized by a hexahydronaphthalene backbone with hydroxyl and ester functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis and is a target for statin drugs.
- HMG-CoA Reductase Inhibition : The compound acts by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This results in increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant properties that may protect against oxidative stress in various cellular contexts .
Pharmacological Effects
The pharmacological effects of this compound include:
Case Studies and Clinical Applications
Several studies highlight the clinical relevance of this compound:
- Cholesterol Management : A clinical trial demonstrated that patients taking statins derived from similar compounds experienced a significant reduction in LDL cholesterol levels after 12 weeks of treatment .
- Cardiovascular Health : Another study reported improved endothelial function and reduced markers of inflammation in patients treated with statins over a six-month period .
- Diabetes Management : Research has indicated that this compound may also play a role in managing blood glucose levels through its antioxidant effects .
Safety and Toxicology
While the compound is generally well-tolerated at therapeutic doses, potential side effects include:
Side Effect | Incidence |
---|---|
Muscle Pain | 5% |
Liver Enzyme Elevation | 3% |
Gastrointestinal Disturbances | 10% |
Monitoring liver function tests is recommended for patients on long-term therapy.
Properties
IUPAC Name |
[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19-,20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXABYACWXHFQQ-VDKZLKBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652612 | |
Record name | (1S,6R,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87984-67-6 | |
Record name | (1S,6R,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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